molecular formula C21H22Br2N4O4 B11565133 (3E)-N-[4-(acetylamino)phenyl]-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide

(3E)-N-[4-(acetylamino)phenyl]-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide

Cat. No.: B11565133
M. Wt: 554.2 g/mol
InChI Key: GKYREWWZDUTCFP-LGJNPRDNSA-N
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Description

(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-ACETAMIDOPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes dibromo and acetamido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-ACETAMIDOPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the bromination of phenol derivatives, followed by acylation and subsequent amination reactions. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-ACETAMIDOPHENYL)BUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or iodine. Reaction conditions often involve specific temperatures, pressures, and the presence of catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium compounds, while reduction reactions produce amine derivatives.

Scientific Research Applications

(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-ACETAMIDOPHENYL)BUTANAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-ACETAMIDOPHENYL)BUTANAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-ACETAMIDOPHENYL)BUTANAMIDE include:

Uniqueness

What sets (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-ACETAMIDOPHENYL)BUTANAMIDE apart is its unique combination of dibromo and acetamido functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H22Br2N4O4

Molecular Weight

554.2 g/mol

IUPAC Name

(3E)-N-(4-acetamidophenyl)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]butanamide

InChI

InChI=1S/C21H22Br2N4O4/c1-12-8-19(18(23)10-17(12)22)31-11-21(30)27-26-13(2)9-20(29)25-16-6-4-15(5-7-16)24-14(3)28/h4-8,10H,9,11H2,1-3H3,(H,24,28)(H,25,29)(H,27,30)/b26-13+

InChI Key

GKYREWWZDUTCFP-LGJNPRDNSA-N

Isomeric SMILES

CC1=CC(=C(C=C1Br)Br)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)OCC(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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